2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions. Its structure features an isopropoxy group at the 2-position and a pinacol boronate ester at the 6-position of the pyridine ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. Below, we compare its structural, electronic, and reactivity properties with analogous compounds.
Properties
IUPAC Name |
2-propan-2-yloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-10(2)17-12-9-7-8-11(16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQCSDQDLUQHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655191 | |
| Record name | 2-[(Propan-2-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401350-37-5, 1310383-08-4 | |
| Record name | 2-(1-Methylethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401350-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthetic Applications
1. Borylation Reactions
- This compound serves as a borylating agent in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane moiety enhances its ability to transfer boron to aryl or vinyl halides, facilitating the formation of carbon-carbon bonds essential in organic synthesis .
2. Synthesis of Conjugated Copolymers
- It is employed in the synthesis of various intermediates that are crucial for generating conjugated copolymers. These include:
Case Study 1: Borylation of Arenes
A study demonstrated the effectiveness of 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in borylating various arenes. The reaction conditions were optimized to achieve high yields and selectivity. The resulting borylated products were further functionalized to synthesize complex organic molecules with potential applications in pharmaceuticals and materials science .
Case Study 2: Development of Organic Photovoltaics
Research has shown that conjugated copolymers synthesized using this compound exhibit promising properties for organic photovoltaic applications. The incorporation of boron-containing units enhances charge transport and stability within the polymer matrix. This advancement suggests potential for improved efficiency in solar cell technologies .
Mechanism of Action
The compound exerts its effects primarily through its boronic acid functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways:
Enzymes: Boronic acids can inhibit enzymes such as proteases and glycosidases by mimicking the transition state of the substrate.
Receptors: They can bind to receptors with diol functionalities, modulating their activity.
Comparison with Similar Compounds
Structural Analogues on the Pyridine Ring
Key structural variations among analogs include substituent type (alkoxy, halogen, etc.), positional isomerism, and heterocycle modifications.
Table 1: Comparison of Pyridine-Based Boronate Esters
*Calculated based on molecular formula.
Key Findings:
Halogen Substituents (e.g., Bromo, Chloro): Bromine or chlorine at the 2-position (as in and ) introduces electron-withdrawing effects, altering electronic density on the pyridine ring and directing cross-coupling to different positions.
Positional Isomerism :
- Boronate esters at the 6-position (target compound) are more reactive in Suzuki couplings than those at the 3-position (e.g., ), as the para relationship to the alkoxy group enhances conjugation and stabilizes transition states .
Steric Hindrance :
- The isopropoxy group in the target compound imposes greater steric hindrance than smaller alkoxy groups (methoxy, ethoxy), which may reduce unwanted side reactions in crowded catalytic environments .
Heterocyclic Variations
Boronate esters on non-pyridine heterocycles exhibit distinct reactivity and stability profiles:
Table 2: Boronate Esters on Alternative Heterocycles
Key Findings:
- Indole Derivatives : The electron-rich indole core (e.g., ) may enhance stability of the boronate ester but reduce reactivity in Suzuki couplings compared to pyridine-based analogs.
- Terpyridine Systems : Boronate-functionalized terpyridines (e.g., ) are used in metal-organic frameworks (MOFs) and catalysis, diverging from the target compound’s primary role in cross-coupling.
Reaction Performance in Cross-Couplings
The target compound’s performance in Suzuki-Miyaura reactions is influenced by its unique substituents:
- Efficiency : Compared to methoxy or ethoxy analogs, the isopropoxy group’s steric bulk may reduce reaction rates but improve regioselectivity .
- Compatibility : Bromo- or chloro-substituted analogs (e.g., ) are better suited for sequential functionalization, where halogen groups serve as secondary reaction sites.
Biological Activity
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that belongs to the class of boron-containing heterocycles. Its unique structure incorporates both a pyridine ring and a dioxaborolane moiety, which may contribute to its potential biological activities. This article aims to explore the biological activity of this compound based on available literature and research findings.
- Chemical Name : this compound
- CAS Number : 61676-62-8
- Molecular Formula : C16H24BNO4
- Molecular Weight : 305.18 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound's potential applications range from therapeutic uses in oncology to its role as a reagent in organic synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro tests demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF7 breast cancer cells) .
Antimicrobial Activity
The antimicrobial properties of boron-containing compounds have been well documented. The following points summarize findings related to the antimicrobial activity of this compound:
- Broad-Spectrum Efficacy : Studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 4 to 8 μg/mL against multidrug-resistant strains like Staphylococcus aureus .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with cellular targets:
Research Findings
A summary of relevant research findings is presented below:
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound serves as a boronic acid surrogate in transition-metal-catalyzed cross-couplings, particularly Suzuki–Miyaura reactions. The boron center facilitates aryl-aryl bond formation under mild conditions.
Key Findings :
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The dioxaborolane group stabilizes the boron center, preventing protodeboronation during coupling.
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Steric hindrance from the isopropoxy group directs regioselectivity in aryl coupling .
Substitution Reactions
The isopropoxy group undergoes nucleophilic substitution under acidic or basic conditions, enabling functional group interconversion.
Mechanistic Insight :
-
Acidic conditions protonate the isopropoxy oxygen, facilitating SN2 displacement .
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Microwave irradiation accelerates azide substitution without boron group degradation .
Borylation and Diboration
The compound participates in transition-metal-free borylation cascades, leveraging its pyridine ring as a catalyst scaffold.
Oxidation and Reduction
While oxidation of the boron center is atypical, the pyridine ring undergoes redox transformations:
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Oxidation : Treatment with m-CPBA (3-chloroperbenzoic acid) yields N-oxide derivatives, enhancing solubility in polar solvents.
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Reduction : Hydrogenation with Pd/C selectively reduces the pyridine ring to piperidine, retaining the boronate ester .
Stability Notes :
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The dioxaborolane moiety resists hydrolysis under neutral conditions but degrades in strongly acidic media (pH < 2).
Q & A
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
